N-(2-cyanopyrrol-1-yl)-N-[(2-methylpropan-2-yl)oxy]formamide
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Overview
Description
N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide is a chemical compound with the molecular formula C10H13N3O2 and a molecular weight of 207.23 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide typically involves the reaction of 2-cyano-1H-pyrrole with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The tert-butoxy group can enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide can be compared with similar compounds such as:
N-(2-cyano-1H-pyrrol-1-yl)formamide: Lacks the tert-butoxy group, which may affect its stability and bioavailability.
N-(2-cyano-1H-pyrrol-1-yl)(methoxy)formamide: Contains a methoxy group instead of a tert-butoxy group, which may influence its reactivity and interactions with molecular targets.
N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C10H13N3O2 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
N-(2-cyanopyrrol-1-yl)-N-[(2-methylpropan-2-yl)oxy]formamide |
InChI |
InChI=1S/C10H13N3O2/c1-10(2,3)15-13(8-14)12-6-4-5-9(12)7-11/h4-6,8H,1-3H3 |
InChI Key |
PTDSGEOXDDXMGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)ON(C=O)N1C=CC=C1C#N |
Origin of Product |
United States |
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